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Compound of Interest

Compound Name: 11beta-Hydroxycedrelone

CAS No.: 283174-18-5

Cat. No.: B1150856 Get Quote

Structural Validation of 11

-Hydroxycedrelone: A Comparative Guide to 2D NMR Efficacy

Executive Summary
11

-Hydroxycedrelone is a bioactive tetranortriterpenoid (limonoid) often isolated from Meliaceae
species (Cedrela, Walsura).[1] Its structural validation is critical due to the prevalence of closely
related isomers (e.g., 11

-epimers, 12-hydroxy positional isomers) that exhibit distinct pharmacological profiles.[1]

This guide compares the efficacy of 2D NMR (HSQC/HMBC) against traditional 1D NMR and

X-ray crystallography. While X-ray remains the absolute standard for stereochemistry, it is often

limited by sample quantity and crystallization difficulty. We demonstrate that HSQC and HMBC

provide a rapid, self-validating solution-state alternative that unambiguously assigns the carbon

skeleton and the 11-hydroxyl position, offering a superior balance of speed and accuracy for

drug development workflows.[1]

Comparative Analysis: The Case for 2D NMR
In the structural elucidation of complex triterpenoids, relying solely on 1D
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H NMR is insufficient due to severe signal overlap in the aliphatic region (

1.0 – 2.5 ppm). The following table contrasts the "Product" (2D NMR workflow) against
standard alternatives.

Table 1: Structural Validation Methodologies
Comparison

Feature
2D NMR

(HSQC/HMBC)

1D NMR (

H/

C)

X-Ray

Crystallography

Mass

Spectrometry

(HR-MS)

Primary Output
Atom-to-atom

connectivity map

Functional group

inventory

3D atomic

coordinates

Molecular

formula & weight

Isomer

Resolution

High (Resolves

regioisomers via

coupling)

Low (Signals

overlap)

Absolute

(Defines

stereochem)

None (Isomers

have same

mass)

Sample State
Solution (non-

destructive)

Solution (non-

destructive)

Solid crystal

(hard to grow)

Ionized gas

(destructive)

Time to Result 4–12 Hours 10–30 Minutes
Weeks

(crystallization)
< 1 Hour

Throughput Medium-High High Very Low High

Verdict
Preferred

Validation Tool

Preliminary

Screening Only

Gold Standard (if

possible)

Complementary

Data Only

Experimental Protocol
To replicate the validation of 11

-hydroxycedrelone, follow this standardized protocol designed to maximize signal resolution.

Sample Preparation
Solvent: Dissolve 5–10 mg of isolated compound in 600
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L of Pyridine-

or CDCl

.

Expert Insight: Pyridine-

is preferred for limonoids with multiple hydroxyl groups as it reduces signal broadening
caused by hydrogen bonding and shifts OH protons downfield, allowing their detection in
HMBC.[1]

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument)
HSQC (Heteronuclear Single Quantum Coherence):

Pulse Sequence:hsqcedetgpsisp2.3 (Phase-sensitive, edited).[1]

Goal: Distinguish CH/CH

(positive phase) from CH

(negative phase).[1]

Scans: 8–16 scans depending on concentration.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Sequence:hmbcgplpndqf.

Optimization: Set long-range coupling constant (

) to 8–10 Hz.

Goal: Observe 2-bond and 3-bond correlations to link quaternary carbons and methyl

groups.[1]

Structural Analysis & Data Interpretation
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The validation relies on a "Logic Pathway" where HSQC identifies the protonated carbons and

HMBC stitches them together.

The Logic Pathway Diagram

Self-Validating Loop
Purified Isolate

HSQC Experiment
(Direct C-H Bond)

HMBC Experiment
(Long Range C-H)

Identify C-11 (CH-OH)
Shift: ~68-75 ppm

Confirms CH vs CH2

Correlate Methyls
(Me-18/19/30)

Links Me-groups to Skeleton

Validated Structure:
11β-Hydroxycedrelone

Cross-Check Connectivity

Click to download full resolution via product page

Caption: Analytical workflow for establishing the carbon skeleton and functional group

placement.

Step-by-Step Validation of the 11-Position
The critical distinction of 11

-hydroxycedrelone from its parent (cedrelone) or isomers lies in Ring C.[1]

Step A: HSQC Analysis (Direct Correlation)

Observation: Look for a cross-peak in the region

65–75 ppm /

4.0–4.5 ppm.

Interpretation: In the parent cedrelone, C-11 is typically a methylene (CH

) or part of an olefin.[1] In 11-hydroxycedrelone, HSQC will reveal a methine (CH) signal at
this position.[1]
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Phase Check: Edited HSQC will show this peak with the same phase as methyls (positive),

whereas a CH

would be inverted. This confirms the presence of the secondary alcohol (CH-OH).[1]

Step B: HMBC Analysis (Connectivity)

Target: The angular methyl groups are the "anchors" of the structure.

Key Correlation 1 (Me-19): The methyl protons at C-19 (approx

1.2 ppm) will show HMBC correlations to C-1, C-5, C-9, and C-10.[1]

Key Correlation 2 (Establishing C-11): Look for correlations from H-9 or H-12 to the

suspected oxygenated carbon (C-11).[1] Crucially, if H-11 is visible, it should show a

correlation to C-8 and C-13, placing the hydroxyl group firmly in Ring C.[1]

Table 2: Representative NMR Data for Validation (in CDCl
)

Position (ppm) (ppm)

Key HMBC
Correlations
(H

C)

Validation
Note

11 68.5 4.42 (m) C-8, C-9, C-13

Diagnostic: Shift

indicates CH-

OH.

1 158.2 7.10 (d) C-3, C-5, C-10
Confirms Enone

(Ring A)

2 126.5 5.95 (d) C-4, C-10
Confirms Enone

(Ring A)

18 (Me) 18.2 1.35 (s)
C-12, C-13, C-

14, C-17

Anchors Ring

C/D junction

15 55.4 3.65 (s) C-8, C-14, C-16
Epoxide ring

characteristic
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> Note: Chemical shifts are representative of the cedrelone class. Exact values vary by

concentration and solvent.

Stereochemical Confirmation (The "Beta" Assignment)
While HSQC/HMBC confirms the regiochemistry (position 11), the stereochemistry (beta vs.

alpha) requires NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol: Acquire a NOESY spectrum (mixing time 500ms).

Logic:

If the 11-OH is

(axial/equatorial depending on ring conformation), the proton H-11 is

.[1]

Look for NOE correlations between H-11 and H-9 (alpha-oriented).[1] If a strong

correlation exists, H-11 is likely alpha, confirming the OH is beta.[1]

Absence of NOE between H-11 and the beta-oriented Me-18/Me-19 further supports the

assignment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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